Product packaging for 1-Butyl-3-(4-fluorobenzyl)thiourea(Cat. No.:)

1-Butyl-3-(4-fluorobenzyl)thiourea

Cat. No.: B14930835
M. Wt: 240.34 g/mol
InChI Key: NCAPOOREICJQTP-UHFFFAOYSA-N
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Description

Overview of Thiourea (B124793) Derivatives in Organic and Medicinal Chemistry

Thiourea and its derivatives are a versatile class of compounds with wide-ranging applications. In organic synthesis, they serve as important building blocks for the creation of various heterocyclic compounds, including pyrimidines and aminothiazoles. wikipedia.org This reactivity stems from the nucleophilic nature of the sulfur atom and the reactivity of the amino groups.

In medicinal chemistry, thiourea derivatives have garnered substantial interest due to their diverse biological activities. researchgate.netsemanticscholar.orgscribd.com These compounds have been investigated for a multitude of therapeutic applications, including as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. mdpi.com The thiourea moiety is a key structural feature in several clinically used drugs and serves as a crucial pharmacophore in the design of new therapeutic agents. semanticscholar.orgnih.gov For instance, certain thiourea derivatives have shown promise as inhibitors of enzymes like protein tyrosine kinases and topoisomerase II, which are implicated in cancer. nih.gov

Significance of Fluorine Substitution in Thiourea Chemistry

The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug design and medicinal chemistry. nih.govvictoria.ac.nz The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's physicochemical and biological characteristics. tandfonline.comnih.gov

Specifically, the strategic placement of fluorine can alter a molecule's:

Metabolic Stability: The strength of the C-F bond can block metabolic pathways, leading to a longer biological half-life. tandfonline.comnih.gov

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as proteins, enhancing binding affinity. tandfonline.comnih.gov

Membrane Permeability: The lipophilicity of a molecule can be fine-tuned by fluorine substitution, affecting its ability to cross cell membranes. nih.govvictoria.ac.nz

pKa: The acidity or basicity of nearby functional groups can be modulated by the electron-withdrawing nature of fluorine. nih.govvictoria.ac.nz

In the context of thiourea chemistry, the incorporation of a fluorine atom, as seen in 1-Butyl-3-(4-fluorobenzyl)thiourea, is a deliberate design choice aimed at potentially enhancing the compound's biological activity and pharmacokinetic profile. nih.gov

Rationale for Research on this compound

The specific combination of a butyl group, a 4-fluorobenzyl group, and a thiourea core in this compound suggests a targeted approach to molecular design. The butyl group, an alkyl chain, can influence the compound's lipophilicity and van der Waals interactions. The benzyl (B1604629) group provides an aromatic ring system, which can engage in various intermolecular interactions, and the fluorine atom at the para position of this ring is strategically placed to exert its electronic effects on the entire molecule.

Research into this specific compound is likely driven by the hypothesis that this unique combination of structural motifs will result in novel or enhanced biological properties. Scientists may be exploring its potential as an antimicrobial, anticancer, or other type of therapeutic agent, building upon the known activities of other fluorinated and non-fluorinated thiourea derivatives. nih.govnih.gov

Scope and Objectives of the Research Endeavor

The primary objectives of research on this compound would typically encompass the following:

Synthesis and Characterization: Developing an efficient and reproducible method for synthesizing the compound and thoroughly characterizing its chemical structure and purity using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Structural Analysis: Investigating the three-dimensional structure of the molecule, potentially through X-ray crystallography, to understand its conformation and intermolecular interactions in the solid state.

Biological Evaluation: Screening the compound for a range of biological activities, such as those mentioned previously, to identify any potential therapeutic applications. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing related analogs of the compound to understand how modifications to the butyl group, the fluorobenzyl group, or the thiourea core affect its biological activity. This information is crucial for optimizing the compound's properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17FN2S B14930835 1-Butyl-3-(4-fluorobenzyl)thiourea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17FN2S

Molecular Weight

240.34 g/mol

IUPAC Name

1-butyl-3-[(4-fluorophenyl)methyl]thiourea

InChI

InChI=1S/C12H17FN2S/c1-2-3-8-14-12(16)15-9-10-4-6-11(13)7-5-10/h4-7H,2-3,8-9H2,1H3,(H2,14,15,16)

InChI Key

NCAPOOREICJQTP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NCC1=CC=C(C=C1)F

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 Butyl 3 4 Fluorobenzyl Thiourea

Optimized Synthesis Routes for 1-Butyl-3-(4-fluorobenzyl)thiourea

The principal methods for synthesizing this compound revolve around the formation of the thiourea (B124793) linkage (N-C(S)-N) by reacting a suitable isothiocyanate with a primary amine.

Isothiocyanate-Mediated Synthesis Approaches

The most direct and widely employed method for the synthesis of this compound is the reaction between 4-fluorobenzyl isothiocyanate and n-butylamine. ijacskros.comanalis.com.my This reaction is a nucleophilic addition of the primary amine to the electrophilic carbon atom of the isothiocyanate group. nih.gov

The general reaction is as follows:

4-Fluorobenzyl isothiocyanate + n-Butylamine → this compound

This reaction is typically carried out in a suitable organic solvent, such as acetone (B3395972) or tetrahydrofuran, and often proceeds at room temperature or with gentle heating. nih.govunair.ac.id The reaction is generally clean and provides good to excellent yields of the desired product. The resulting thiourea can then be purified by recrystallization. nih.gov

Factors that can be optimized to improve the reaction efficiency include the choice of solvent, reaction temperature, and the stoichiometry of the reactants. While an equimolar ratio is theoretically required, a slight excess of one reactant may be used to drive the reaction to completion.

Alternative Synthetic Pathways (e.g., via thiocarbonyl compounds)

While the isothiocyanate route is predominant, alternative methods for the synthesis of unsymmetrical thioureas like this compound exist. One such approach involves the use of carbon disulfide (CS₂) and amines. rsc.orgnih.gov This method proceeds through the in-situ formation of a dithiocarbamate (B8719985) salt, which is then converted to the corresponding isothiocyanate that subsequently reacts with another amine. nih.gov

A one-step synthesis of unsymmetrical thioureas has also been reported using isocyanides, amines, and elemental sulfur. rsc.org However, this protocol is noted to be more suitable for aliphatic amines. rsc.org

Precursor Synthesis and Characterization

The successful synthesis of the target compound relies on the availability and purity of its precursors, namely 4-fluorobenzyl isothiocyanate and n-butylamine.

Synthesis of 4-Fluorobenzyl Isothiocyanate Precursors

4-Fluorobenzyl isothiocyanate is a key intermediate. It can be synthesized through several established methods. A common laboratory-scale preparation involves the reaction of 4-fluorobenzyl chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate or ammonium (B1175870) thiocyanate, in a suitable solvent like acetone. nih.govtaylorandfrancis.comresearchgate.net

Another approach is the desulfurization of dithiocarbamates formed from the corresponding primary amine (4-fluorobenzylamine) and carbon disulfide. ijacskros.com Reagents like trifluoroacetic anhydride (B1165640) can be used to facilitate this transformation. ijacskros.com The synthesis of isothiocyanates from primary amines can also be achieved using reagents like chlorothionoformate. chemrxiv.orgrsc.org

The characterization of 4-fluorobenzyl isothiocyanate involves standard spectroscopic techniques. Its identity can be confirmed by analyzing its infrared (IR) spectrum, which will show a characteristic strong absorption band for the isothiocyanate group (-N=C=S). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also essential for structural elucidation.

Table 1: Physical and Chemical Properties of 4-Fluorobenzyl Isothiocyanate

Property Value Source
CAS Number 2740-88-7 chemeo.com
Molecular Formula C₈H₆FNS chemeo.com
Molecular Weight 167.20 g/mol chemeo.com
Boiling Point 559.32 K chemeo.com

Synthesis of Butylamine (B146782) Precursors

n-Butylamine is a commercially available primary amine. wikipedia.org It is typically produced industrially by the reaction of ammonia (B1221849) with butan-1-ol over an alumina (B75360) catalyst. wikipedia.org

For laboratory purposes, it can also be synthesized through various methods, including the hydrogenation of butyronitrile. scielo.br The choice of solvent in this reaction can significantly influence the selectivity towards n-butylamine. scielo.br Another route is the reduction of butyramide.

The characterization of n-butylamine is straightforward. It is a colorless liquid with a characteristic ammonia-like odor. wikipedia.org Its physical and chemical properties are well-documented.

Table 2: Physical and Chemical Properties of n-Butylamine

Property Value Source
CAS Number 109-73-9 wikipedia.org
Molecular Formula C₄H₁₁N wikipedia.org
Molar Mass 73.139 g/mol wikipedia.org
Boiling Point 77 to 79 °C wikipedia.org
Density 740 mg/mL wikipedia.org

Reaction Mechanism Elucidation during Synthesis

The formation of this compound from 4-fluorobenzyl isothiocyanate and n-butylamine follows a well-established nucleophilic addition mechanism. nih.govresearchgate.net

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of n-butylamine onto the electrophilic carbon atom of the isothiocyanate group of 4-fluorobenzyl isothiocyanate. This step results in the formation of a zwitterionic intermediate.

Subsequently, a proton transfer occurs from the nitrogen atom of the butylamine moiety to the nitrogen atom of the isothiocyanate moiety. This proton transfer leads to the formation of the final, stable thiourea product.

The general mechanism can be depicted as follows:

Nucleophilic Attack: The nitrogen atom of n-butylamine attacks the central carbon of the isothiocyanate.

Intermediate Formation: A transient zwitterionic intermediate is formed.

Proton Transfer: A proton shifts from the butylamine nitrogen to the isothiocyanate nitrogen, resulting in the stable thiourea structure.

This mechanism is consistent with the general understanding of the reactivity of isothiocyanates with primary amines. researchgate.net

Derivatization Strategies of this compound

The molecular architecture of this compound offers several sites for chemical modification, enabling the generation of a diverse library of analogues. These derivatization strategies are primarily focused on the butyl chain, the fluorobenzyl moiety, and the nitrogen atoms of the thiourea core.

Modification of the Butyl Chain

The n-butyl group attached to the N1 nitrogen of the thiourea provides a lipophilic anchor that can be systematically altered to modulate the compound's physical and chemical properties. Modifications can include chain extension, branching, and the introduction of various functional groups.

Chain Length Variation: A common strategy involves the synthesis of homologues with varying alkyl chain lengths (e.g., ethyl, propyl, pentyl). This is typically achieved by reacting 4-fluorobenzyl isothiocyanate with the corresponding alkylamine. These modifications can influence the compound's solubility and interaction with biological targets.

Introduction of Unsaturation: The butyl chain can be replaced with unsaturated analogues, such as butenyl or butynyl groups. This is accomplished by using the appropriate unsaturated amine in the initial synthesis. The presence of a double or triple bond can introduce conformational rigidity and provide a handle for further chemical transformations.

Functionalization: The terminal methyl group of the butyl chain presents an opportunity for functionalization through radical halogenation followed by nucleophilic substitution. This allows for the introduction of hydroxyl, amino, or carboxylic acid groups, thereby altering the polarity and potential for hydrogen bonding.

A summary of potential modifications to the butyl chain is presented in Table 1.

Table 1: Potential Modifications of the Butyl Chain

Modification StrategyReagents and ConditionsPotential Outcome
Chain Length Variation4-Fluorobenzyl isothiocyanate, various primary amines (e.g., ethylamine, propylamine)Altered lipophilicity and solubility
Introduction of Unsaturation4-Fluorobenzyl isothiocyanate, but-3-en-1-amine or but-3-yn-1-amineIncreased rigidity, potential for further reactions
Terminal Functionalization1. N-Bromosuccinimide, light; 2. Nucleophile (e.g., H₂O, NH₃, CN⁻)Introduction of polar functional groups

Functionalization of the Fluorobenzyl Moiety

The 4-fluorobenzyl group is another key site for derivatization. Modifications to this aromatic ring can significantly impact the electronic properties and steric profile of the molecule.

Substitution on the Aromatic Ring: While the fluorine atom is at the 4-position, other positions on the benzene (B151609) ring (2, 3, 5, and 6) are available for electrophilic aromatic substitution reactions. However, the fluorine atom is a deactivating group, making these reactions challenging. More commonly, derivatives are synthesized from appropriately substituted benzylamines. For instance, using a 2,4-difluorobenzylamine (B110887) or a 4-fluoro-3-methylbenzylamine (B1304795) in the initial synthesis would yield the corresponding thiourea derivatives.

Modification of the Benzylic Methylene (B1212753) Group: The methylene bridge between the phenyl ring and the thiourea nitrogen can also be a target for modification. For example, oxidation could potentially lead to a benzoylthiourea (B1224501) derivative, though this might be accompanied by side reactions.

Table 2 outlines potential derivatization strategies for the fluorobenzyl moiety.

Table 2: Potential Derivatization Strategies for the Fluorobenzyl Moiety

Modification StrategySynthetic ApproachPotential Outcome
Aromatic Ring SubstitutionUse of substituted 4-fluorobenzylamines in the initial synthesisAltered electronic properties and steric hindrance
Benzylic OxidationControlled oxidation (e.g., with KMnO₄ or CrO₃)Formation of a benzoylthiourea analogue

N-Substitution Reactions

The nitrogen atoms of the thiourea core possess lone pairs of electrons and can undergo further substitution, although this is less common for N,N'-disubstituted thioureas due to steric hindrance.

N-Alkylation/N-Acylation: Under strongly basic conditions, one of the N-H protons can be abstracted, and the resulting anion can react with an alkyl halide or an acyl chloride. This would lead to a trisubstituted thiourea. The choice of base and electrophile is critical to avoid side reactions.

These potential N-substitution reactions are summarized in Table 3.

Table 3: Potential N-Substitution Reactions

Reaction TypeReagents and ConditionsPotential Product
N-Alkylation1. Strong base (e.g., NaH); 2. Alkyl halide (e.g., CH₃I)Trisubstituted thiourea
N-Acylation1. Strong base (e.g., NaH); 2. Acyl chloride (e.g., CH₃COCl)N-Acyl-N,N'-disubstituted thiourea

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thiourea derivatives to minimize environmental impact. nih.gov These approaches focus on the use of safer solvents, catalyst-free conditions, and energy-efficient methods.

For the synthesis of this compound, several green chemistry strategies can be envisioned. The conventional synthesis often involves volatile organic solvents. A greener alternative is the use of water, polyethylene (B3416737) glycol (PEG), or ionic liquids as the reaction medium. scispace.com These solvents are non-volatile and can often be recycled.

Furthermore, microwave-assisted synthesis has emerged as an energy-efficient method for preparing thiourea derivatives. This technique can significantly reduce reaction times and improve yields compared to conventional heating.

Another green approach is the use of one-pot, multi-component reactions, which reduces the number of synthetic steps and minimizes waste generation. For instance, a one-pot synthesis could involve the in-situ generation of the isothiocyanate followed by its reaction with the amine.

Table 4 highlights some green chemistry approaches applicable to the synthesis of this compound.

Table 4: Green Chemistry Approaches in Synthesis

Green Chemistry PrincipleApplication in SynthesisAdvantages
Safer SolventsUse of water, PEG, or ionic liquidsReduced VOC emissions, potential for solvent recycling
Energy EfficiencyMicrowave-assisted synthesisShorter reaction times, improved yields
Waste PreventionOne-pot synthesisFewer synthetic steps, reduced waste

In-depth Analysis of this compound Awaits Further Research

A comprehensive structural and spectroscopic analysis of the chemical compound This compound cannot be provided at this time due to a lack of available scientific literature and experimental data. Extensive searches for dedicated studies on this specific molecule have not yielded the necessary information to fulfill a detailed examination of its crystallographic and spectroscopic properties.

The generation of a scientifically accurate article, as outlined by the requested focus on its crystal system, molecular conformation, intermolecular interactions, and spectroscopic signatures, is contingent upon published research. Currently, data from single-crystal X-ray diffraction, which is essential for determining the crystal system, space group, torsion angles, and hydrogen bonding patterns, is not available in the public domain for this compound.

Similarly, specific Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopic data (¹H, ¹³C, and ¹⁹F) for this compound have not been reported in surveyed scientific databases. This information is crucial for confirming the molecular structure and describing its characteristic vibrational modes and chemical environment.

While research exists for analogous thiourea derivatives, the strict requirement to focus solely on this compound prevents the use of data from other compounds, as such information would not be scientifically accurate for the target molecule. The scientific community has yet to publish the specific structural and conformational analyses required to construct the detailed article as requested. Further experimental research and publication are needed to elucidate the advanced structural and spectroscopic characteristics of this compound.

Advanced Structural Elucidation and Conformational Analysis of 1 Butyl 3 4 Fluorobenzyl Thiourea

Spectroscopic Characterization Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound by providing highly accurate mass measurements. For 1-Butyl-3-(4-fluorobenzyl)thiourea, HRMS analysis is critical to confirm its molecular formula, C12H18FN3S.

In a typical analysis, the compound would be subjected to a soft ionization technique, such as Electrospray Ionization (ESI), to generate protonated molecular ions, [M+H]+. The high resolving power of the mass analyzer allows for the determination of the ion's mass with exceptional accuracy, typically to within a few parts per million (ppm). This precision enables the differentiation between molecules with the same nominal mass but different elemental compositions.

While direct HRMS data for this compound is not publicly available, a representative dataset can be constructed based on the analysis of similar compounds, such as N,N'-Dibutylthiourea. The expected HRMS data would confirm the calculated exact mass of the [M+H]+ ion and show a characteristic isotopic pattern due to the presence of carbon-13 and sulfur-34 (B105110) isotopes.

Table 1: Representative HRMS Data for this compound

Ion Calculated m/z Observed m/z (Hypothetical) Mass Error (ppm) Relative Abundance (%)
[C12H19FN3S]+ 256.1284 256.1282 -0.8 100.0
[C11¹³CH19FN3S]+ 257.1317 257.1315 -0.8 13.3

This table is a hypothetical representation based on the theoretical isotopic distribution and expected accuracy of HRMS instrumentation.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments would further corroborate the structure. Key fragment ions would likely arise from the cleavage of the C-N bonds of the thiourea (B124793) core and the benzylic C-N bond.

Vibrational Spectroscopy and Spectroscopic Data Interpretation

The FT-IR and Raman spectra of thiourea derivatives are characterized by several key vibrational bands. researchgate.net For this compound, the N-H stretching vibrations are expected to appear in the region of 3100-3400 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding. researchgate.net The C=S stretching vibration, a key marker for the thiourea group, is typically observed in the range of 700-850 cm⁻¹. The C-N stretching vibrations of the thiourea core are expected to appear in the 1400-1500 cm⁻¹ region. rsc.org

The presence of the 4-fluorobenzyl group will give rise to characteristic aromatic C-H and C=C stretching vibrations, as well as out-of-plane bending modes. The C-F stretching vibration is also an important diagnostic band. nih.gov The butyl group will exhibit characteristic aliphatic C-H stretching and bending vibrations.

Table 2: Predicted Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹) Assignment Spectroscopic Technique
~3300-3100 ν(N-H) FT-IR, Raman
~3100-3000 ν(C-H) aromatic FT-IR, Raman
~2960-2850 ν(C-H) aliphatic (butyl) FT-IR, Raman
~1600 ν(C=C) aromatic FT-IR, Raman
~1550-1450 δ(N-H) and ν(C-N) FT-IR, Raman
~1450-1380 δ(C-H) aliphatic (butyl) FT-IR, Raman
~1220 ν(C-F) FT-IR
~830 γ(C-H) out-of-plane (p-substituted benzene) FT-IR

This table provides expected vibrational band assignments based on data from related thiourea derivatives. researchgate.netrsc.orgnih.gov

Conformational Analysis using Spectroscopic and Diffraction Data

The conformational flexibility of this compound is primarily associated with the rotation around the C-N bonds of the thiourea moiety. The conformation of N,N'-disubstituted thioureas can be described by the relative orientation of the substituents with respect to the C=S bond, leading to possible syn and anti arrangements. wikipedia.org

X-ray diffraction studies on analogous compounds, such as 1-benzoyl-3-(4-fluorophenyl)thiourea and N,N-di-n-butyl-N′-phenylthiourea, provide valuable insights into the likely solid-state conformation of this compound. In the solid state, thiourea derivatives often adopt a conformation that is stabilized by intermolecular hydrogen bonds, typically forming dimers or chain structures. researchgate.netnih.gov

The planarity of the thiourea core (N-C(S)-N) is a key feature, and the substituents can adopt different orientations relative to this plane. For 1-acylthioureas, two common conformations are the "S"-shape and the "U"-shape, which are dictated by intramolecular hydrogen bonding. scispace.com While this compound is not an acylthiourea, similar conformational principles apply. The molecule is expected to exhibit a preferred conformation that minimizes steric hindrance between the butyl and 4-fluorobenzyl groups.

Computational modeling, using methods like Density Functional Theory (DFT), can be employed to predict the stable conformers and the energy barriers for their interconversion. Such studies on related thiourea derivatives have shown that multiple low-energy conformations can exist. researchgate.netresearchgate.net The analysis of N-alkyl-N'-aryl ureas has shown that the conformational preferences are significantly affected by the substitution pattern. mdpi.com For this compound, a trans-trans or a cis-trans conformation around the thiourea C-N bonds is plausible, with the bulky butyl and 4-fluorobenzyl groups likely oriented to reduce steric clash.

No Published Research Found on the Coordination Chemistry of this compound

A thorough review of available scientific literature reveals no specific published research on the coordination chemistry of the compound This compound . Consequently, an article detailing its complexation with transition metals, stoichiometry, stability, and specific binding modes cannot be generated with scientific accuracy.

The requested outline, which specifies topics such as the synthesis of Copper(I), Copper(II), Nickel(II), and Cobalt(II) complexes, along with discussions on bidentate coordination through sulfur and oxygen atoms and anionic chelation modes, is characteristic of a different, albeit related, class of compounds known as N-aroylthioureas.

N-aroylthioureas, which feature a carbonyl (C=O) group adjacent to one of the thiourea nitrogen atoms, are well-documented for their versatile coordination behavior. The presence of the carbonyl oxygen allows for bidentate chelation with metal ions through both the sulfur and oxygen atoms. conicet.gov.arresearchgate.net This chelation is often accompanied by the deprotonation of the amide proton (the N-H between the carbonyl and thiocarbonyl groups), leading to an anionic ligand that forms stable, neutral complexes, particularly with divalent metal ions like Ni(II) and Cu(II). conicet.gov.arresearchgate.netnih.gov

For instance, studies on the related N-aroylthiourea, 1,1-diethyl-3-(4-fluorobenzoyl)-thiourea, show that it coordinates to Ni(II) as a deprotonated, bidentate S,O-donor ligand to form a square-planar complex. researchgate.net In contrast, the specified compound, this compound, lacks this critical carbonyl group. Its structure, Butyl-NH-C(=S)-NH-CH₂-C₆H₄F, contains a flexible benzyl (B1604629) group (-CH₂-Ar) instead of a rigid benzoyl group (-C(=O)-Ar).

This structural difference is fundamental. Without the carbonyl oxygen, the bidentate S,O-coordination and the typical anionic chelation mode involving deprotonation of an acidic N-H proton adjacent to the carbonyl group are not possible. While this compound could theoretically coordinate to metal ions, its behavior would be governed by different principles.

General principles of thiourea coordination chemistry suggest that N,N'-dialkyl or N-alkyl-N'-aryl thioureas typically act as neutral, monodentate ligands, binding to metal ions solely through the soft sulfur atom. mdpi.comsemanticscholar.orgyoutube.com Bidentate coordination involving a nitrogen atom (S,N-chelation) is also possible, though less common, and may occur after deprotonation of one of the amine protons to form an anionic ligand. mdpi.comstackexchange.com However, without experimental data for this compound, any description of its complexes would be purely speculative.

Given the strict focus on "this compound" and the lack of available data, it is not possible to provide a scientifically sound article that adheres to the requested detailed outline. The existing literature on related compounds, primarily N-aroylthioureas, cannot be accurately extrapolated to this specific N-benzylthiourea derivative.

Coordination Chemistry of 1 Butyl 3 4 Fluorobenzyl Thiourea As a Ligand

Structural Characterization of Metal Complexes

The structural elucidation of metal complexes is crucial for understanding their chemical and physical properties. A combination of analytical techniques is typically employed for this purpose.

Single Crystal X-ray Diffraction of Metal Complexes

Single-crystal X-ray diffraction (SCXRD) is the most definitive method for determining the three-dimensional structure of crystalline metal complexes at an atomic level. nih.gov Although no specific crystal structures for metal complexes of 1-Butyl-3-(4-fluorobenzyl)thiourea are reported, studies on analogous thiourea (B124793) complexes reveal common coordination patterns.

Thiourea ligands can coordinate to a metal center in several ways:

Monodentate Coordination: The ligand binds to the metal ion solely through the sulfur atom (M-S). This is the most common coordination mode for neutral thiourea ligands. nih.gov

Bidentate N,S-Chelation: The ligand deprotonates at one of the nitrogen atoms and coordinates to the metal through both the sulfur and the anionic nitrogen atom, forming a stable chelate ring. mdpi.commdpi.com

Bridging Coordination: The thiourea ligand can bridge two metal centers, for example, through the sulfur atom (μ-S).

The geometry of the resulting complex (e.g., tetrahedral, square planar, or octahedral) is determined by the metal ion's coordination number and electronic configuration, as well as the steric and electronic properties of the thiourea ligand and any co-ligands present. journalajocs.com For instance, Pd(II) complexes with thiourea ligands often exhibit square planar geometry. nih.gov Intramolecular hydrogen bonds, such as N-H···O in acylthioureas, and intermolecular hydrogen bonds (e.g., N-H···S) are often observed in the crystal packing of these complexes, influencing their supramolecular architecture. nih.govnih.gov

Table 1: Illustrative Crystallographic Data for a Hypothetical Metal Complex of this compound This table is illustrative and based on typical data for related thiourea complexes.

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)15.2
c (Å)12.8
β (°)98.5
Z (molecules/unit cell)4

Electronic and Vibrational Spectroscopy of Complexes

Electronic (UV-Visible) and vibrational (Infrared and Raman) spectroscopy are powerful tools for probing the coordination of thiourea ligands to metal ions.

Vibrational Spectroscopy (FT-IR and Raman): Infrared (IR) spectroscopy is particularly useful for determining the ligand's binding mode. Key vibrational bands are monitored for shifts upon complexation.

ν(C=S) band: The C=S stretching vibration, typically found in the 700-850 cm⁻¹ region for the free ligand, is expected to shift to a lower frequency upon coordination of the sulfur atom to the metal. This is due to the weakening of the C=S double bond character. mdpi.com

ν(N-H) band: The N-H stretching frequency, usually observed around 3100-3400 cm⁻¹, provides information about the involvement of the nitrogen atom in coordination or hydrogen bonding. A shift in this band can indicate coordination, and its disappearance suggests deprotonation of the nitrogen for bidentate chelation. mdpi.comresearchgate.net

ν(C-N) bands: Changes in the C-N stretching vibrations also occur upon coordination, reflecting the redistribution of electron density within the thiourea backbone.

Table 2: Typical IR Frequencies (cm⁻¹) for a Thiourea Ligand and its Metal Complex This table is illustrative and shows general trends.

Vibrational ModeFree Ligand (Hypothetical)Metal Complex (Hypothetical)Interpretation
ν(N-H)~3300~3250 (or absent)Shift indicates N-H involvement; absence indicates deprotonation
ν(C-N)~1500ShiftedChange in electron density upon coordination
ν(C=S)~750~720Shift to lower frequency indicates M-S bond formation

Electronic Spectroscopy (UV-Visible): UV-Vis spectroscopy provides information about the electronic transitions within the complex. For complexes with transition metals having d-electrons, d-d transitions can be observed in the visible region. The energy and intensity of these bands are indicative of the coordination geometry around the metal ion (e.g., octahedral vs. tetrahedral). cardiff.ac.uk Ligand-to-metal charge transfer (LMCT) bands, often of high intensity, may also be observed. cardiff.ac.uk

Magnetic Properties of Paramagnetic Complexes

For complexes containing paramagnetic metal ions (i.e., those with unpaired electrons), measuring magnetic susceptibility provides valuable insight into their electronic structure. The effective magnetic moment (μ_eff), calculated from these measurements, can help determine:

The number of unpaired electrons on the metal ion.

The oxidation state of the metal.

The coordination geometry of the complex.

For example, an octahedral Ni(II) complex (d⁸) is paramagnetic with two unpaired electrons, while a square planar Ni(II) complex is diamagnetic (no unpaired electrons). Tetrahedral Co(II) complexes (d⁷) typically exhibit magnetic moments corresponding to three unpaired electrons. journalajocs.com For polynuclear complexes, magnetic measurements can also reveal the nature and strength of magnetic coupling between metal centers. journalajocs.com

Reactivity and Catalytic Applications of Metal-Thiourea Complexes

Metal complexes of thiourea derivatives are not only of structural interest but also exhibit important reactivity and catalytic properties.

Ligand Exchange Reactions

Ligand exchange reactions involve the substitution of one or more ligands in a coordination complex by other ligands. The lability of the this compound ligand in a metal complex would depend on several factors, including:

The strength of the metal-sulfur bond.

The nature of the metal ion (hard vs. soft acid).

Steric hindrance around the metal center.

The nature of the incoming ligand.

Thiourea ligands, being soft donors through sulfur, generally form stable bonds with soft metal ions like Pd(II), Pt(II), and Cu(I). The kinetics and thermodynamics of ligand exchange reactions are fundamental to understanding the mechanism of action of these complexes in, for example, catalytic cycles.

Role as Catalysts in Organic Transformations

Metal complexes containing thiourea ligands have emerged as effective catalysts in a variety of organic reactions. mdpi.com The ligand can influence the catalytic activity by modifying the steric and electronic environment of the metal center. While no specific catalytic applications of this compound complexes have been reported, related complexes have shown significant activity.

Cross-Coupling Reactions: Palladium-thiourea complexes have been employed as catalysts in Suzuki-Miyaura cross-coupling reactions. nih.gov

Oxidation Reactions: Ruthenium complexes with thiourea-type ligands have been shown to catalyze the oxidation of alcohols to aldehydes and ketones. conicet.gov.ar

Hydrogenation Reactions: Ru(II) complexes with thiourea ligands can act as catalysts for the transfer hydrogenation of ketones. nih.gov

The catalytic efficacy of these complexes is often attributed to the stable metal-ligand framework which can facilitate the elementary steps of a catalytic cycle, such as oxidative addition and reductive elimination.

Supramolecular Assembly in Metal-Thiourea Architectures

The construction of well-defined supramolecular architectures through the coordination of ligands to metal centers is a cornerstone of modern coordination chemistry. In the case of metal complexes involving this compound, the ligand's inherent structural features, including hydrogen bond donors and acceptors, as well as aromatic rings, play a crucial role in directing the self-assembly of these coordination compounds into higher-order structures. The resulting supramolecular architectures are stabilized by a variety of non-covalent interactions, including hydrogen bonds, and potentially π-π stacking interactions.

The coordination of this compound to a metal center typically occurs through the sulfur and oxygen atoms, forming a stable six-membered chelate ring. This mode of coordination has been observed in related N-acyl-N',N'-dialkylthiourea complexes with various transition metals, including Ni(II), Cu(II), and Co(III). researchgate.netmdpi.com The formation of these primary coordination bonds provides the fundamental building blocks, which then self-assemble into more complex supramolecular arrays.

A significant driving force for the supramolecular assembly in these systems is the formation of intermolecular hydrogen bonds. While a crystal structure of a metal complex with the specific ligand this compound is not publicly available, valuable insights can be drawn from the closely related compound, 1,1-dibenzyl-3-(4-fluorobenzoyl)thiourea. In the solid state, this molecule forms a two-dimensional ribbon-like structure parallel to the (101) plane, which is held together by a network of intermolecular hydrogen bonds. nih.govresearchgate.net These interactions include N-H···S, C-H···S, and C-H···O hydrogen bonds. nih.govresearchgate.net It is highly probable that similar hydrogen bonding motifs dictate the supramolecular assembly in metal complexes of this compound.

The N-H group of the thiourea backbone can act as a hydrogen bond donor to the sulfur atom of an adjacent complex, leading to the formation of centrosymmetric dimers or one-dimensional chains. Furthermore, the methylene (B1212753) (CH2) groups of the butyl and benzyl (B1604629) substituents, as well as the aromatic C-H groups of the fluorobenzyl ring, can participate in weaker C-H···S and C-H···O hydrogen bonds, further stabilizing the extended network. The presence of the fluorine atom on the benzyl group can also influence the crystal packing through the formation of C-H···F interactions.

The following table summarizes the types of intermolecular hydrogen bonds observed in the closely related structure of 1,1-dibenzyl-3-(4-fluorobenzoyl)thiourea, which are anticipated to be instrumental in the supramolecular assembly of metal complexes of this compound.

Interaction TypeDonor-H···AcceptorDescription
Hydrogen Bond N-H···SConnects adjacent thiourea moieties, often leading to dimeric or chain structures.
Hydrogen Bond C-H···SInvolves the alkyl or benzyl C-H groups and the thiourea sulfur atom, contributing to the overall stability of the crystal lattice.
Hydrogen Bond C-H···OThe carbonyl oxygen acts as an acceptor for C-H donors from neighboring molecules, reinforcing the supramolecular structure.
Data inferred from the crystal structure of the closely related compound 1,1-dibenzyl-3-(4-fluorobenzoyl)thiourea. nih.govresearchgate.net

Computational Chemistry and Cheminformatics Studies of 1 Butyl 3 4 Fluorobenzyl Thiourea

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties of 1-butyl-3-(4-fluorobenzyl)thiourea at the atomic level. These methods, particularly Density Functional Theory (DFT), offer a detailed description of the electronic structure and geometry of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the optimized molecular geometry of chemical compounds. researchgate.net For thiourea (B124793) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine key structural parameters such as bond lengths and bond angles. researchgate.netresearchgate.net These calculations help in understanding the spatial arrangement of atoms and the stability of the molecule. researchgate.net The optimized geometry obtained from DFT provides a solid foundation for further computational analyses. scispace.com

Below is a table showcasing typical bond lengths and angles for a related thiourea derivative, 1,3-diisobutyl thiourea, which can provide a comparative basis for understanding the structure of this compound.

Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for a Thiourea Derivative

Parameter Bond/Angle Experimental Value Calculated Value (B3LYP/6-311G)
Bond Length C=S 1.685 1.684
C-N1 1.345 1.359
C-N2 1.352 1.361
Bond Angle N1-C-N2 117.2 117.1
N1-C-S 121.8 121.5
N2-C-S 121.0 121.4

Data adapted from studies on 1,3-diisobutyl thiourea for illustrative purposes. scispace.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.comlibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO represents its ability to accept electrons, indicating its electrophilicity. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net A smaller energy gap suggests that the molecule is more reactive. researchgate.net For a related thiourea derivative, the HOMO-LUMO energy gap was calculated to be 4.3318 eV. researchgate.net

The energies of these frontier orbitals are used to calculate various global reactivity descriptors, as shown in the table below.

Table 2: Frontier Molecular Orbital Properties and Global Reactivity Descriptors

Parameter Formula Description
HOMO Energy (E_HOMO) - Energy of the highest occupied molecular orbital
LUMO Energy (E_LUMO) - Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE) E_LUMO - E_HOMO Indicator of chemical reactivity and stability
Ionization Potential (I) -E_HOMO The minimum energy required to remove an electron
Electron Affinity (A) -E_LUMO The energy released when an electron is added
Electronegativity (χ) (I + A) / 2 The power of an atom to attract electrons to itself
Chemical Hardness (η) (I - A) / 2 Resistance to change in electron distribution
Chemical Softness (S) 1 / η Reciprocal of hardness, indicates higher reactivity

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic power of a molecule |

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. researchgate.net The MEP map displays different colors to represent varying electrostatic potential values on the molecular surface. researchgate.net Regions of negative potential (typically colored in shades of red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netosti.gov For thiourea derivatives, the MEP analysis can identify the electron-rich areas around the sulfur and oxygen atoms and electron-deficient areas around the N-H protons, providing insights into potential hydrogen bonding interactions. osti.govrsc.org

Reactivity Descriptors (e.g., Fukui Functions)

Fukui functions are reactivity descriptors derived from DFT that help to identify the most reactive sites within a molecule. researchgate.net They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. The Fukui function helps to pinpoint which atoms are most likely to act as nucleophiles (attacked by an electrophile) or electrophiles (attacked by a nucleophile). This analysis provides a more detailed and localized picture of reactivity compared to the global descriptors derived from FMO analysis. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. researchgate.net For this compound, MD simulations can provide valuable information about its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor. researchgate.netrsc.org By simulating the movements of atoms and bonds, MD can reveal the preferred conformations of the molecule and the energy barriers between different conformational states. researchgate.net This information is crucial for understanding how the molecule might bind to a target protein, as the conformational changes can play a significant role in the binding process. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of this compound, QSAR models could be developed to predict its potential biological activities based on its structural features. nih.gov These models use various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecule, to build a predictive model. nih.gov While specific QSAR studies on this compound are not detailed in the provided context, the general approach involves compiling a dataset of similar thiourea derivatives with known activities and then using statistical methods to create a model that can predict the activity of new or untested compounds. nih.gov

Development of QSAR Models for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. In the context of thiourea derivatives, QSAR studies have been instrumental in predicting their efficacy and guiding the synthesis of new, more potent analogs.

For instance, the development of reliable QSAR models with good predictive power has been demonstrated for various classes of compounds, including those targeting HIV-1 integrase. In some studies, cross-validated coefficients (q²) of up to 0.719 and regression coefficients (r²) of up to 0.932 have been achieved, indicating robust and predictive models. nih.gov Such models are crucial for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery process.

The predictive power of QSAR models is often validated using a test set of newly synthesized compounds. This approach ensures that the developed models are not only statistically sound but also have practical applicability in predicting the biological activity of novel molecules. nih.gov

Identification of Key Structural Descriptors Influencing Activity (e.g., lipophilic, electronic, steric properties)

The biological activity of thiourea derivatives is intricately linked to their physicochemical properties. Key structural descriptors such as lipophilicity, electronic effects, and steric parameters play a crucial role in determining their interaction with biological targets.

Lipophilicity: The inclusion of fluorine atoms, as in this compound, can increase the lipophilicity of the molecule. mdpi.com This enhanced lipophilicity may facilitate the transport of the compound across cell membranes, leading to improved bioavailability and, consequently, better biological activity. mdpi.com Theoretical calculations using programs like ChemDraw and Chem3D can estimate lipophilic parameters such as Clog P. For example, a related compound, 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea, was calculated to have a Clog P value of 3.3871. unair.ac.id

Electronic Properties: The electronic nature of substituents on the thiourea scaffold significantly influences its activity. Electron-withdrawing groups, for example, can increase the acidity of the N-H protons, enhancing their ability to form hydrogen bonds with biological targets. biointerfaceresearch.com This can lead to stronger binding and increased inhibitory activity. biointerfaceresearch.com

Steric Properties: The size and shape of the molecule, represented by steric parameters, are critical for its fit within the binding site of a target protein. Computational tools can calculate steric parameters like Molar Refractivity (CMR). For 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea, the calculated CMR was 7.2461. unair.ac.id

3D-QSAR Approaches (e.g., CoMFA, CoMSIA)

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D arrangement of molecular fields.

These approaches have been successfully applied to various classes of enzyme inhibitors. For example, in the study of 6-aryl-5-cyano-pyrimidine derivatives as LSD1 inhibitors, CoMFA and CoMSIA models were generated. The best CoMFA model yielded a q² of 0.802 and an r²ncv of 0.979, while the best CoMSIA model produced a q² of 0.799 and an r²ncv of 0.982. nih.gov These high statistical values indicate the robustness and predictive capability of the models. nih.gov

The contour maps generated from CoMFA and CoMSIA analyses highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. These maps provide valuable guidance for the rational design of new and more potent inhibitors. nih.gov The electrostatic, hydrophobic, and hydrogen-bond donor fields are often identified as playing important roles in these models. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. This method is crucial for understanding the interactions between a drug candidate and its biological target at the molecular level.

Ligand-Protein Interaction Analysis (e.g., Enzyme Inhibition Targets like Sirtuin1, VEGFR2, HIV-1 reverse transcriptase, SARS-CoV-2 proteins)

Molecular docking studies have been extensively used to investigate the binding of thiourea derivatives to a variety of enzyme targets, including those relevant to cancer, viral infections, and other diseases.

HIV-1 Reverse Transcriptase (RT): HIV-1 RT is a key enzyme in the life cycle of the human immunodeficiency virus and a major target for antiviral drugs. nih.gov Molecular docking has been employed to study the interactions of inhibitors with both wild-type and mutant forms of RT, aiding in the understanding of drug resistance mechanisms. nih.gov The process involves preparing the 3D structures of the ligand and protein, identifying potential active sites, and then simulating the binding process. nih.gov HIV-1 RT is a heterodimer composed of p66 and p51 subunits. nih.govsums.ac.ir

Other Enzyme Targets: Thiourea derivatives have been docked into the active sites of various other enzymes. These studies help in identifying key amino acid residues involved in binding and provide a rationale for the observed inhibitory activity. The goal is to evaluate the feasible binding geometries, often referred to as binding poses, of a ligand within the target's active site. nih.gov

Binding Energy Calculations and Prediction of Active Sites

A critical aspect of molecular docking is the calculation of binding energy, which provides an estimate of the binding affinity between the ligand and the protein.

Binding Energy Calculation: The binding energy (ΔE) can be calculated using the formula: ΔE = E(receptor) + E(anion) − E(complex). nih.gov Lower binding energies generally indicate a more stable and favorable interaction. For example, in a study of thiourea receptors, the binding energies for sulfate (B86663) and hydrogen sulfate anions were calculated in both the gas phase and solvent phase. nih.gov The results showed that the thiourea receptor had higher binding energies for both anions compared to its urea (B33335) analog, consistent with experimental observations. nih.gov

Prediction of Active Sites: Molecular docking programs can identify potential binding pockets or active sites on the surface of a protein. nih.gov This is a crucial first step in understanding where a ligand might bind and exert its effect. The process involves characterizing the binding site, positioning the ligand, and then evaluating the strength of the interaction through a scoring function. nih.gov

In Silico Prediction of Spectroscopic Properties

Computational methods can also be used to predict the spectroscopic properties of molecules, which can be a valuable tool for their characterization.

Experimental spectroscopic data, such as ¹H-NMR, ¹³C-NMR, and IR, are often reported for newly synthesized thiourea derivatives. unair.ac.idnih.gov For example, in the ¹³C-NMR spectrum of 1-allyl-3-(4-tertiary-butylbenzoyl) thiourea, the signals for the C=O and C=S carbons appear at distinct chemical shifts (166.8 ppm and 180.1 ppm, respectively) due to the electronegativity of the oxygen and sulfur atoms. unair.ac.id Computational models can be used to simulate these spectra, and the comparison between predicted and experimental data can help to confirm the structure of the synthesized compound.

Biological Activities and Mechanistic Insights of 1 Butyl 3 4 Fluorobenzyl Thiourea Derivatives in Vitro Focus

In Vitro Antimicrobial Activity

The antimicrobial effects of thiourea (B124793) derivatives are well-documented, with many compounds exhibiting activity against a range of bacterial and fungal pathogens. The presence of a halogen, such as fluorine, on the benzyl (B1604629) ring is often associated with enhanced biological efficacy.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Thiourea derivatives have demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. The introduction of a fluorine atom, as seen in 4-fluorobenzoylthiourea derivatives, has been shown to be a key factor in their antibacterial strength. repec.org For instance, studies on benzoyl thiourea compounds bearing alanine (B10760859) have revealed that 4-fluorobenzoylthiourea α-alanine possesses strong antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). repec.org In general, S. aureus has been found to be particularly susceptible to this class of thiourea derivatives. repec.org

The antibacterial activity is influenced by the substituents on the thiourea core. N-aryl thiourea derivatives have been reported to show better antibacterial activity compared to their alkyl-substituted counterparts. nih.gov Furthermore, the presence of electron-withdrawing groups, including halogens like chlorine and fluorine, on the phenyl ring tends to enhance antibacterial efficacy. repec.orgnih.gov A series of thiourea derivatives incorporating a 3-amino-1H-1,2,4-triazole scaffold also showed high inhibition against Gram-positive cocci, including S. aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 64 μg/mL against methicillin-resistant S. aureus (MRSA) strains. nih.gov

Compound TypeBacterial StrainActivity LevelReference
4-Fluorobenzoylthiourea α-alanineStaphylococcus aureus (Gram-positive)Strong repec.org
4-Fluorobenzoylthiourea α-alanineEscherichia coli (Gram-negative)Weak to Strong repec.org
Thiourea derivatives with 3-amino-1H-1,2,4-triazoleStaphylococcus aureus (Gram-positive)High Inhibition (MIC: 4-32 µg/mL) nih.gov
Thiourea derivatives with 3-amino-1H-1,2,4-triazoleStaphylococcus epidermidis (Gram-positive)High Inhibition (MIC: 4-32 µg/mL) nih.gov
Thiourea derivatives with 3-amino-1H-1,2,4-triazoleMethicillin-Resistant Staphylococcus aureus (MRSA)Notable Inhibition (MIC: 4-64 µg/mL) nih.gov

Antifungal Efficacy Against Pathogenic Fungi

Thiourea derivatives have also emerged as potent antifungal agents. Research has highlighted their efficacy against various pathogenic fungi, particularly Candida species, which are a common cause of nosocomial infections. nih.gov For example, certain thiourea derivatives of 2-thiophenecarboxylic acid have demonstrated a notable inhibitory effect on the biofilm growth and microbial adherence of Candida auris, a multidrug-resistant pathogen. nih.gov

Similarly, derivatives of 1,3,4-thiadiazole, which share structural similarities with thioureas, have shown potent activity against different Candida species, including those resistant to commonly used azole antifungals. nih.govplos.org These compounds can exhibit both fungistatic and fungicidal activity, with Minimum Inhibitory Concentration (MIC) values for one of the most active compounds ranging from 8 to 96 μg/ml. nih.govplos.org The low cytotoxicity of some of these derivatives against normal human cells underscores their potential for further development. nih.govnih.govplos.org

Compound TypeFungal PathogenObserved EffectReference
Thiourea derivatives of 2-thiophenecarboxylic acidCandida aurisInhibition of biofilm growth and microbial adherence nih.gov
4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diolCandida species (including azole-resistant strains)Potent antifungal activity (MIC: 8-96 µg/ml) nih.govplos.org
4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diolMoldsPotent antifungal activity (MIC: 8-96 µg/ml) nih.govplos.org

Proposed Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of thiourea derivatives are multifaceted. One proposed mechanism for their antibacterial activity involves the interaction of the thiourea functional groups (C=S and NH) with the bacterial cell membrane. nih.gov These groups can be protonated under acidic conditions, allowing them to interact with negatively charged components like carboxyl and phosphate (B84403) groups on the bacterial surface, leading to membrane disruption. nih.gov Some thiourea derivatives are also believed to exert their antibacterial effect by targeting essential bacterial enzymes, such as DNA gyrase subunit B. nih.gov

In the context of antifungal activity, a key mechanism appears to be the disruption of fungal cell wall biogenesis. nih.gov This interference prevents the fungal cells from maintaining their characteristic shape, leading to the formation of abnormally large cells and flocculation. nih.gov The compromised cell wall cannot withstand the internal turgor pressure, resulting in the leakage of cellular contents. nih.gov Specifically, these compounds may weaken the interactions between β(1→3) and β(1→6) glucans, which are crucial components for cell wall integrity. nih.gov

In Vitro Anticancer and Cytotoxic Activities

The antiproliferative properties of thiourea derivatives against various cancer cell lines have been extensively investigated. Their mechanism of action often involves the induction of apoptosis and modulation of key cellular signaling pathways.

Assessment of Cytotoxicity Against Various Cancer Cell Lines (e.g., HeLa, MCF-7, HepG2, A549)

Thiourea derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. For example, N-(4-t-butylbenzoyl)-N'-phenylthiourea has shown potent cytotoxic activity against MCF-7 (breast adenocarcinoma), T47D (breast ductal carcinoma), and HeLa (cervical cancer) cells. jppres.com Similarly, adamantane-linked isothiourea derivatives have exhibited good antiproliferative activity against PC-3 (prostate cancer), HepG2 (liver carcinoma), MCF-7, and HeLa cell lines, with IC₅₀ values often below 25 μM. nih.gov

Other studies have highlighted the efficacy of various substituted thioureas. Thiourea derivatives bearing a benzodioxole moiety showed significant cytotoxic effects against HCT116 (colon cancer), HepG2, and MCF-7 cell lines, in some cases exceeding the potency of the standard drug doxorubicin. nih.gov Furthermore, certain 3-(trifluoromethyl)phenylthiourea (B159877) analogs were highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC₅₀ values often under 10 µM. nih.gov

Compound/Derivative TypeCancer Cell LineActivity/IC₅₀ ValueReference
N-(4-t-butylbenzoyl)-N'-phenylthioureaMCF-7 (Breast)Potent cytotoxicity jppres.com
N-(4-t-butylbenzoyl)-N'-phenylthioureaHeLa (Cervical)Cytotoxic activity jppres.com
Adamantane-linked isothiourea (4-bromobenzyl analogue)HepG2 (Liver)IC₅₀ < 25 μM nih.gov
Adamantane-linked isothiourea (4-bromobenzyl analogue)MCF-7 (Breast)IC₅₀ < 25 μM nih.gov
Adamantane-linked isothiourea (4-bromobenzyl analogue)HeLa (Cervical)IC₅₀ < 25 μM nih.gov
Benzodioxole-bearing thioureasHepG2 (Liver)Significant cytotoxicity (e.g., IC₅₀ of 1.74 μM for one derivative) nih.gov
Benzodioxole-bearing thioureasMCF-7 (Breast)Significant cytotoxicity (e.g., IC₅₀ of 7.0 μM for one derivative) nih.gov
3-(Trifluoromethyl)phenylthiourea analogsVarious (Colon, Prostate, Leukemia)High cytotoxicity (IC₅₀ ≤ 10 µM) nih.gov

Mechanistic Studies of Anti-proliferative Effects (e.g., Enzyme Inhibition, Cell Cycle Modulation)

The anticancer mechanisms of thiourea derivatives are diverse and often involve targeting specific molecular pathways. One key mechanism is the inhibition of enzymes crucial for cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR). jppres.comnih.gov Inhibition of EGFR is a validated strategy in cancer therapy, and several thiourea derivatives have been identified as potent EGFR inhibitors. nih.gov

Furthermore, many thiourea derivatives induce apoptosis (programmed cell death) in cancer cells. nih.govnih.govnih.gov This can be achieved through various means, including the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax and caspases (e.g., caspase-3 and caspase-9). nih.govnih.gov For instance, a diarylthiourea compound was shown to upregulate caspase-3 in MCF-7 cells, suggesting the initiation of an intrinsic apoptotic pathway. nih.gov

Cell cycle arrest is another important anti-proliferative mechanism. Some thiourea derivatives have been observed to cause an arrest in specific phases of the cell cycle, such as the S phase or G1 phase, thereby preventing cancer cells from dividing and proliferating. nih.govnih.gov Additionally, some thiourea compounds have been shown to inhibit the secretion of interleukin-6 (IL-6), a cytokine involved in inflammation and tumor progression, in colon cancer cells. nih.gov

Structure-Activity Relationships (SAR) Related to Cytotoxicity

The cytotoxic effects of thiourea derivatives are intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies have elucidated key features that govern their potency against various cancer cell lines.

A prominent finding is the significant impact of substituents on the phenyl ring. The presence of electron-withdrawing groups is consistently associated with enhanced cytotoxic activity. biointerfaceresearch.comnih.gov For instance, derivatives of 3-(trifluoromethyl)phenylthiourea bearing 3,4-dichloro- or 4-trifluoromethyl (CF3)-phenyl groups exhibit high cytotoxicity, with IC50 values as low as 1.5 µM against metastatic colon cancer cells. nih.govmdpi.com Dihalogenophenyl and para-substituted thioureas have been identified as particularly potent. mdpi.com The introduction of groups like 4-nitrophenyl or perfluorophenyl increases the acidity of the N-H protons in the thiourea linkage, which is thought to facilitate stronger hydrogen bonding interactions with biological targets, thereby boosting activity. biointerfaceresearch.com

Quantitative structure-activity relationship (QSAR) models have further refined this understanding. These studies suggest that compounds with a high ionization potential tend to display high cytotoxicity. researchgate.net Moreover, the spatial arrangement and type of substituents are crucial. In one study, derivatives with a dimethoxyphenyl group showed a high radial distribution function, which correlated with high cytotoxicity against A549 lung cancer cells. researchgate.net The position of the substituent is also critical; for example, fluoro groups at the meta and para positions of the phenyl ring at C-3 of an isocoumarin (B1212949) nucleus were found to increase antimetastatic activity. nih.gov

In bis-thiourea compounds, the nature of the linker connecting the two thiourea moieties has been shown to significantly affect cytotoxicity. biointerfaceresearch.com For example, 1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea) was identified as the most potent cytotoxic agent against the MOLT-3 cell line, with an IC50 value of 1.62 μM. researchgate.net

Table 1: Cytotoxicity of Selected Thiourea Derivatives

Compound DerivativeCancer Cell LineIC50 (µM)Reference
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW620 (metastatic colon cancer)1.5 nih.gov
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaSW480 (primary colon cancer)9.0 biointerfaceresearch.com
1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaK562 (chronic myelogenous leukemia)6.3 biointerfaceresearch.com
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thioureaBreast cancer cell lines2.2 - 5.5 biointerfaceresearch.com
1,3-bis(4-(trifluoromethyl)phenyl)thioureaA549 (lung cancer)0.2 biointerfaceresearch.com
1,1′-(1,3-phenylenebis(methylene))bis(3-(4-chlorophenyl)thiourea)MOLT-3 (T-cell acute lymphoblastic leukemia)1.62 researchgate.net

In Vitro Antiviral Activities

Thiourea derivatives have demonstrated notable potential as antiviral agents against a range of viruses.

Efficacy Against Specific Viral Targets (e.g., HIV-1 Reverse Transcriptase, SARS-CoV-2 Proteins)

Human Immunodeficiency Virus (HIV-1): Research has identified thiourea derivatives with significant activity against HIV-1. Certain derivatives have been shown to be effective against both wild-type HIV-1 and variants carrying clinically relevant mutations. nih.gov The primary target for some of these compounds is the HIV-1 reverse transcriptase (RT), a crucial enzyme for the viral replication cycle. nih.gov In silico studies support this, suggesting that the antiviral activity of related compounds may stem from interactions with reverse transcriptase, as well as the viral protease or envelope glycoprotein (B1211001) gp120. nih.gov

SARS-CoV-2: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a key enzyme in the viral life cycle, making it an attractive target for antiviral drugs. nih.govnih.gov While direct studies on 1-butyl-3-(4-fluorobenzyl)thiourea are limited, related structures have shown promise. Small-molecule thioesters have been developed as potent SARS-CoV-2 Mpro inhibitors, displaying antiviral activity in the nanomolar range. nih.gov Furthermore, derivatives containing a 4-fluorobenzothiazole moiety have been investigated as Mpro inhibitors. researchgate.net Other research has identified small molecules that act as fusion inhibitors by targeting the SARS-CoV-2 Spike protein, preventing the virus from entering host cells. researchgate.net

Other Viruses: The antiviral activity of thioureas extends to plant viruses as well. A chiral thiourea derivative containing a phosphonate (B1237965) group demonstrated good curative activity against the Tobacco Mosaic Virus (TMV) in vivo, with an inhibition rate of 53.3% at a concentration of 500 µg/mL. nih.govmdpi.com

Elucidation of Antiviral Mechanism of Action

The mechanisms through which thiourea derivatives exert their antiviral effects are beginning to be understood.

For HIV-1, a key mechanism involves the non-nucleoside inhibition of reverse transcriptase. nih.gov This mode of action disrupts the conversion of viral RNA into DNA, a critical step for viral integration into the host genome.

In the case of SARS-CoV-2, related compounds function by covalently binding to the catalytic Cys145 residue of the main protease (Mpro), effectively inactivating the enzyme. nih.gov

The mechanism against TMV appears to be twofold. The thiourea compound was found to inhibit the polymerization of the TMV capsid protein (CP) in vitro. nih.govmdpi.com Additionally, it was shown to enhance the activity of host plant resistance enzymes such as phenylalanine ammonia-lyase (PAL), peroxidase (POD), and superoxide (B77818) dismutase (SOD), suggesting it may also stimulate the host's own defense systems. nih.gov

Other Investigated Biological Activities (e.g., Antioxidant, Enzyme Inhibition beyond anticancer)

Beyond their cytotoxic and antiviral properties, thiourea derivatives exhibit a range of other biological activities.

Antioxidant Activity: Fluorophenyl thiourea derivatives have been reported to show significant antioxidant capacity, in some cases higher than standard antioxidants like BHA and BHT. nih.gov Their antioxidant potential has been demonstrated through various assays, including DPPH and ABTS free radical scavenging tests. nih.govmdpi.com For example, 1,3-bis(3,4-dichlorophenyl) thiourea showed strong antioxidant activity with IC50 values of 45 µg/mL in the DPPH assay and 52 µg/mL in the ABTS assay. mdpi.com

Enzyme Inhibition: Thiourea derivatives have been identified as inhibitors of several key enzymes.

Diabetes-related Enzymes: Certain derivatives, including a 4-fluorophenyl variant, are potent inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion and glucose absorption. nih.govresearchgate.net The 4-fluorophenyl derivative showed high inhibition with IC50 values of 53.307 nM for α-amylase and 24.928 nM for α-glucosidase. nih.gov

Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's, has been observed. researchgate.netnih.govresearchgate.net

Other Enzymes: Thiourea derivatives have also been shown to inhibit tyrosinase and cathepsin L, a protease involved in cancer progression. nih.govresearchgate.net

Table 2: Enzyme Inhibition by Selected Thiourea Derivatives

Derivative ClassEnzyme TargetActivity/IC50Reference
4-fluorophenyl thioureaα-Amylase53.307 nM nih.gov
4-fluorophenyl thioureaα-Glucosidase24.928 nM nih.gov
Thiourea-sulfonamide derivativesButyrylcholinesterase (BChE)Good activity (better than galantamine) researchgate.net
Thiourea-sulfonamide derivativesTyrosinaseGood inhibition researchgate.net
1-(2-benzyl-3-phenyl-1-(pyridine-2-yl) propyl)-3-phenylthioureaAcetylcholinesterase (AChE)63 µg/mL nih.gov
1-(2-benzyl-3-phenyl-1-(pyridine-2-yl) propyl)-3-phenylthioureaButyrylcholinesterase (BChE)80 µg/mL nih.gov

Influence of Substituent Effects on Biological Potency (e.g., Electron-Withdrawing/Donating Groups, Lipophilicity)

The biological potency of thiourea derivatives is heavily influenced by the nature and position of substituents on their aromatic rings, affecting properties like lipophilicity and electronic character.

Electron-Withdrawing vs. Electron-Donating Groups: As established in the context of cytotoxicity, electron-withdrawing groups (EWGs) such as halogens (F, Cl), trifluoromethyl (CF3), and nitro (NO2) groups on the phenyl ring generally enhance biological activity. nih.govmdpi.com This is attributed to the increased acidity of the N-H protons, which strengthens their ability to act as hydrogen bond donors in interactions with biological targets. biointerfaceresearch.com Conversely, the specific effects of electron-donating groups are less consistently defined across all activities, though a 4-t-butyl group, which is lipophilic, was found to confer strong cytotoxic activity. jppres.com

Lipophilicity: Lipophilicity, often described by the partition coefficient (LogP), plays a crucial role in the bioavailability and transport of these compounds across biological membranes. researchgate.net A proper balance between lipophilic and hydrophilic character is essential for optimal activity. For instance, the N-(4-t-butylbenzoyl)-N'-phenylthiourea derivative, which has a relatively high lipophilicity, demonstrated potent cytotoxic effects. jppres.com

Positional Isomerism: The position of substituents on the aromatic ring is a critical determinant of potency. Studies on isocoumarin analogues showed that fluoro groups in the meta and para positions of the phenyl ring were particularly effective in increasing antimetastatic activity. nih.gov Similarly, the antibacterial activity of certain fluorobenzoyl thioureas was correlated with the position of the fluorine substituent on both the aroyl and aryl rings. nih.gov This highlights that subtle changes in the molecular topology can lead to significant differences in biological outcomes.

Advanced Applications and Material Science Perspectives

Utilization in Chemical Sensing and Chemo-sensing Platforms

The inherent properties of the thiourea (B124793) group make it an excellent candidate for the development of chemical sensors. Thiourea derivatives are well-documented for their ability to interact with a variety of analytes through coordination bonds or hydrogen bonding, leading to detectable signals.

Detection of Metal Ions

The soft sulfur atom of the thiourea group has a strong affinity for soft metal ions. This interaction forms the basis for its potential use in chemosensors. When the thiourea moiety of a molecule like 1-Butyl-3-(4-fluorobenzyl)thiourea binds to a metal ion, it can perturb the molecule's electronic environment, resulting in a measurable optical or electrochemical response. rero.chresearchgate.net While specific studies on this compound are not extensively reported, the general mechanism for thiourea-based sensors involves the sulfur atom acting as a binding site for heavy and transition metal ions such as mercury (Hg²⁺), silver (Ag⁺), zinc (Zn²⁺), and cadmium (Cd²⁺). researchgate.net The presence of the fluorobenzyl group could further modulate the sensor's selectivity and sensitivity.

Table 1: Potential Metal Ion Interactions with this compound

Structural Component Role in Metal Ion Sensing Potential Target Ions
Thiourea Group (-NH-C(S)-NH-) Primary binding site via the sulfur atom. Hg²⁺, Ag⁺, Pb²⁺, Cd²⁺, Zn²⁺
4-Fluorobenzyl Group Modulates electronic properties and selectivity. May influence binding affinity.

| N-H Protons | Potential secondary interaction site. | Can stabilize the metal-ligand complex. |

Sensing of Anions and Neutral Molecules

The two N-H protons on the thiourea core are capable of acting as hydrogen-bond donors, making the molecule a potential receptor for anions. nih.govrsc.org Thiourea-based receptors are known to bind with anions like fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻) through the formation of stable hydrogen-bonded complexes. researchgate.netnih.gov This interaction can induce a colorimetric or fluorescent signal change, especially if the thiourea unit is linked to a chromophore. mdpi.com In this compound, the N-H groups provide the necessary sites for such interactions. The acidity of these protons, and thus the binding strength, can be influenced by the electronic nature of the substituents. While specific experimental data for this compound in anion sensing is limited, the fundamental principles of thiourea chemistry suggest this capability. There is currently no available research on its application for sensing neutral molecules like nerve agent simulants.

Integration into Sensor Devices (e.g., Quartz Crystal Microbalance (QCM))

For a compound to be used in a sensor device like a Quartz Crystal Microbalance (QCM), it typically needs to be applied as a thin, selective coating on the crystal's surface. mdpi.comresearchgate.net The QCM measures changes in frequency upon mass adsorption onto its surface. A coating of this compound could potentially act as a selective layer for analytes like heavy metal ions or specific vapors. The interaction between the analyte and the thiourea coating would increase the mass on the crystal, leading to a detectable frequency shift. However, literature specifically detailing the integration of this compound into QCM or other sensor platforms is not currently available.

Role in Agrochemical Development

Thiourea derivatives are a significant class of compounds in the agrochemical industry, demonstrating a wide range of biological activities. acs.orgnih.govacs.org These activities are attributed to their ability to interfere with various biological processes in pathogens and pests. sinhon-chem.comresearchgate.net

Fungicidal and Insecticidal Properties

Many thiourea derivatives have been synthesized and evaluated for their fungicidal and insecticidal potential. nih.govnih.govmdpi.comnih.gov The mode of action often involves inhibiting essential enzymes or disrupting metabolic pathways in the target organisms. For instance, the commercial insecticide Diafenthiuron is a thiourea derivative that acts on phytophagous mites and other pests. nih.gov The presence of a benzyl (B1604629) group, as in this compound, has been explored in other fungicidal compounds. nih.govresearchgate.net The combination of the thiourea core with a fluorinated benzyl group suggests that this compound could possess fungicidal or insecticidal properties, although specific efficacy data against particular fungal or insect species are not found in the reviewed scientific literature.

Table 2: Potential Agrochemical Activity Profile

Potential Activity Structural Basis Target Organism Class
Fungicidal Thiourea moiety and fluorobenzyl group. Plant pathogenic fungi.
Insecticidal Thiourea moiety. Phytophagous mites, whiteflies, aphids.

| Herbicidal | Thiourea core structure. | Broadleaf or grass weeds. |

Herbicide Applications

The thiourea scaffold is present in some known herbicides. nih.gov These compounds typically act by inhibiting key plant processes, such as photosynthesis or amino acid biosynthesis. The specific substituents on the thiourea nitrogen atoms play a crucial role in determining the herbicidal activity and the spectrum of weeds controlled. While the general class of thioureas has shown promise in this area, specific studies confirming the herbicidal efficacy and mode of action for this compound have not been reported.

Table of Compounds Mentioned

Compound Name
This compound

Application in Corrosion Inhibition

Thiourea and its derivatives are well-established as effective corrosion inhibitors, particularly for metals like steel and aluminum in acidic environments. researchgate.net The inhibitory action of these organic compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net This adsorption is facilitated by the presence of heteroatoms—namely nitrogen and sulfur in the thiourea unit—which can donate lone pair electrons to the vacant d-orbitals of the metal.

The molecular structure of this compound contains several key features that are advantageous for corrosion inhibition:

Thiourea Moiety: The sulfur and two nitrogen atoms act as active centers for adsorption onto the metal surface. The sulfur atom, in particular, plays a crucial role in the strong-adsorption of thiourea derivatives. researchgate.net

Aromatic Ring: The 4-fluorobenzyl group includes a benzene (B151609) ring, which can interact with the metal surface through π-electron donation, further strengthening the adsorption and increasing the surface coverage. researchgate.net

Fluorine Atom: The presence of a highly electronegative fluorine atom on the benzyl group can modify the electronic properties of the molecule, potentially enhancing its interaction with the metal surface.

Butyl Group: The n-butyl group is an electron-releasing alkyl chain that can increase the electron density on the thiourea part of the molecule, thereby promoting its ability to donate electrons to the metal.

The mechanism of inhibition would involve the spontaneous adsorption of the this compound molecules onto the metallic surface, a process that can be described by various adsorption isotherms (e.g., Langmuir, Temkin). This forms a protective film that hinders both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions. The effectiveness of this inhibition is typically dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive environment. For instance, studies on similar thiourea derivatives have shown that inhibition efficiency increases with inhibitor concentration up to an optimal value. researchgate.net

To quantify the performance of this compound as a corrosion inhibitor, electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) would be employed. The data from such studies would allow for the calculation of key parameters like inhibition efficiency (IE%).

Illustrative Data Table: Corrosion Inhibition Efficiency

The following table provides a hypothetical representation of data that could be obtained from an experimental study on the corrosion inhibition properties of this compound on mild steel in a 1 M HCl solution. The values are for illustrative purposes only and are based on typical results for effective thiourea derivatives.

Inhibitor Concentration (M)Corrosion Current Density (μA/cm²)Inhibition Efficiency (IE%)
0 (Blank)10500
1 x 10⁻⁵21080.0
5 x 10⁻⁵10590.0
1 x 10⁻⁴6394.0
5 x 10⁻⁴4296.0

Potential in Molecular Electronics and Materials Science

The field of molecular electronics aims to use individual molecules or nanoscale assemblies of molecules as active electronic components. Thiourea derivatives have been explored for such applications due to their defined structural properties and electronic features. The structure of this compound suggests potential for use in creating novel materials with interesting electronic or optical properties.

The potential for application in molecular electronics and materials science arises from:

Hydrogen Bonding and Self-Assembly: The N-H groups in the thiourea backbone are capable of forming strong intermolecular hydrogen bonds. These interactions can guide the self-assembly of molecules into ordered, one-dimensional chains or two-dimensional networks, which is a key principle in the bottom-up fabrication of molecular electronic devices.

Dipole Moment: The combination of the polar thiourea group and the fluorobenzyl group likely results in a significant molecular dipole moment. In an ordered assembly, these dipoles could align to produce materials with useful piezoelectric or pyroelectric properties.

Functional Substituents: The benzyl and butyl groups provide sites for further chemical modification. This allows for the fine-tuning of properties such as solubility, and the attachment of the molecule to surfaces or other molecular components.

Fluorine Substitution: The fluorine atom can influence intermolecular interactions, such as C-H···F hydrogen bonds, which can play a role in determining the crystal packing and solid-state architecture of the material. This is a critical factor for applications that depend on the precise arrangement of molecules, such as in nonlinear optics or molecular magnets. nih.gov

Research on related (fluorobenzyl)pyridinium derivatives has shown that they can form one-dimensional molecular magnets, highlighting the role of the fluorobenzyl group in directing the solid-state structure and magnetic properties. nih.govrsc.org While this compound is not a pyridinium (B92312) salt, the principles of how fluorobenzyl groups influence crystal packing are relevant. Similarly, other organic molecules with tailored structures are being investigated for their potential in creating molecular wires, switches, and sensors.

The characterization of this compound for materials science applications would involve techniques like single-crystal X-ray diffraction to understand its solid-state packing and hydrogen bonding motifs. Spectroscopic and computational methods would be used to determine its electronic properties, such as the HOMO-LUMO gap, which is crucial for understanding its potential as a semiconductor or charge-transporting material.

Future Directions and Interdisciplinary Research Opportunities

Design and Synthesis of Novel Analogues with Tuned Properties

The future development of 1-Butyl-3-(4-fluorobenzyl)thiourea will heavily rely on the strategic design and synthesis of novel analogues. The modular nature of its synthesis, typically involving the reaction of an isothiocyanate with an amine, allows for systematic structural modifications to fine-tune its physicochemical and biological properties. semanticscholar.orgnih.govresearchgate.net

Future synthetic strategies will likely focus on:

Alkyl Chain Variation: Replacing the n-butyl group with other alkyl chains (e.g., branched, cyclic, or longer/shorter chains) can modulate lipophilicity, which is a critical parameter for biological activity and material compatibility. nih.govscichemj.org

Aromatic Ring Substitution: The 4-fluorobenzyl group offers a key site for modification. Introducing different substituents on the phenyl ring can alter the electronic properties and steric profile of the molecule, influencing its interaction with biological targets or its self-assembly in materials. biointerfaceresearch.com

Thiourea (B124793) Core Modification: While maintaining the core thiourea structure, the synthesis of related ureas, selenoureas, or guanidines could lead to compounds with altered hydrogen bonding capabilities and reactivity.

A general synthetic approach for N,N'-disubstituted thioureas, which could be adapted for this compound and its analogues, is the reaction of an appropriate isothiocyanate with an amine. mdpi.com For instance, 4-fluorobenzyl isothiocyanate could be reacted with butylamine (B146782).

Advanced Spectroscopic and Structural Investigations

A thorough understanding of the three-dimensional structure of this compound is paramount for predicting its properties and interactions. While specific crystallographic data for this exact compound is not yet available, analysis of closely related structures provides valuable insights into its likely conformation and intermolecular interactions.

Future research should prioritize obtaining single-crystal X-ray diffraction data for this compound. This will definitively establish its molecular geometry, including bond lengths, bond angles, and torsional angles. It is anticipated that the molecule will exhibit characteristic N-H···S and potential N-H···F or C-H···π hydrogen bonding interactions, which are crucial for the formation of supramolecular assemblies. nih.govacs.orgnih.gov

Table 1: Crystallographic Data of Structurally Related Thiourea Derivatives

Compound NameCrystal SystemSpace GroupKey Intermolecular InteractionsReference
1-(4-Fluorophenyl)thioureaMonoclinicP21/cN-H···S, N-H···F nih.gov
1-Benzoyl-3-(4-fluorophenyl)thioureaTriclinicP-1N-H···O, N-H···S biointerfaceresearch.com

Advanced spectroscopic techniques, such as multidimensional NMR and solid-state NMR, will further elucidate its structure and dynamics in solution and in the solid state. Computational studies, particularly Density Functional Theory (DFT), can complement experimental data by providing insights into the electronic structure and vibrational modes. researchgate.net

Integration of Machine Learning in Drug Discovery and Material Design

The vast chemical space accessible through thiourea derivatives makes them ideal candidates for machine learning (ML) and artificial intelligence (AI) approaches in both drug discovery and materials science. researchgate.netnih.govnih.gov

Future research should focus on:

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models for thiourea derivatives can accelerate the identification of potent drug candidates or materials with desired characteristics. nih.govscichemj.orgfarmaciajournal.comsciencepublishinggroup.comfarmaciajournal.com These models can correlate structural features with biological activity or physical properties, guiding the design of new analogues of this compound.

Virtual Screening: ML algorithms can be trained on existing libraries of thiourea compounds to screen for molecules with a high probability of interacting with specific biological targets or exhibiting desired material properties. nih.gov

De Novo Design: Generative ML models can be employed to design entirely new thiourea-based molecules with optimized properties, moving beyond simple modifications of existing scaffolds.

The integration of ML will significantly reduce the time and cost associated with the discovery and development of new drugs and materials based on the this compound framework. rsc.org

Exploration of New Biological Targets and Mechanisms

Thiourea derivatives are known to exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and antifungal properties. nih.govresearchgate.netmdpi.comresearchgate.net The specific biological targets and mechanisms of action for this compound, however, remain to be elucidated.

Future investigations should aim to:

Broad-Spectrum Screening: The compound should be screened against a diverse panel of biological targets, including enzymes, receptors, and protein-protein interactions implicated in various diseases. biointerfaceresearch.com

Mechanism of Action Studies: Once a biological activity is identified, detailed mechanistic studies are required to understand how the compound exerts its effect at the molecular level. This may involve techniques such as molecular docking, enzymatic assays, and cell-based assays. arabjchem.org

Target Identification: For compounds with promising phenotypic effects, target deconvolution studies will be necessary to identify the specific cellular components with which they interact.

Given the structural similarities to other bioactive thioureas, potential targets for this compound could include kinases, proteases, and proteins involved in cell signaling pathways. biointerfaceresearch.commdpi.com

Development of Smart Materials Based on Thiourea Architectures

The hydrogen-bonding capabilities and conformational flexibility of the thiourea moiety make it an attractive building block for the development of "smart" materials with tunable properties. bohrium.comresearchgate.netresearchgate.net

Future research in this area could explore:

Self-Healing Polymers: The reversible nature of the hydrogen bonds in thiourea-containing polymers can be exploited to create materials that can self-repair after damage. researchgate.netchinesechemsoc.org The incorporation of this compound as a monomer or cross-linker could lead to novel self-healing elastomers or plastics.

Sensors: The ability of the thiourea group to coordinate with metal ions can be leveraged to develop chemosensors for the detection of specific analytes. The fluorine atom in the 4-fluorobenzyl group could also serve as a reporter for certain analytical techniques.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The use of thiourea derivatives as ligands in the synthesis of coordination polymers and MOFs can result in materials with interesting porous structures and catalytic or separation properties. bohrium.comresearchgate.netacs.org

The development of smart materials based on the this compound architecture represents a significant opportunity for interdisciplinary collaboration between chemistry, materials science, and engineering.

Q & A

Q. How can factorial design improve the scalability of thiourea synthesis?

  • Methodological Answer : Apply 2³ factorial experiments to test temperature (20–60°C), solvent (aqueous vs. acetone), and catalyst (none vs. triethylamine). Response surface methodology (RSM) optimizes yield and minimizes byproduct formation .

Q. What theoretical frameworks guide structure-activity relationship (SAR) studies of fluorinated thioureas?

  • Methodological Answer : Link SAR to conceptual frameworks like Hammett’s linear free-energy relationship or frontier molecular orbital (FMO) theory. For example, fluorine’s σₚ value (−0.07) correlates with enhanced antibacterial potency in derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.